molecular formula C20H23N3O3 B12171884 N-(1H-indol-4-yl)-1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide

N-(1H-indol-4-yl)-1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B12171884
M. Wt: 353.4 g/mol
InChI Key: SRBOOLKKTCICEH-UHFFFAOYSA-N
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Description

N-(1H-indol-4-yl)-1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes an indole ring, a methoxypropyl group, and a dihydropyridine carboxamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-4-yl)-1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Methoxypropyl Group: The methoxypropyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the methoxypropyl moiety.

    Construction of the Dihydropyridine Carboxamide: This step involves the Hantzsch pyridine synthesis, where β-ketoesters, aldehydes, and ammonia or amines react to form the dihydropyridine ring. The carboxamide group is then introduced through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-4-yl)-1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halides, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

N-(1H-indol-4-yl)-1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1H-indol-4-yl)-1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various biological receptors, while the dihydropyridine moiety can modulate ion channels and enzymes. The compound may exert its effects through binding to these targets, altering their activity, and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-indol-3-yl)-1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide
  • N-(1H-indol-5-yl)-1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Uniqueness

N-(1H-indol-4-yl)-1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its specific substitution pattern on the indole ring and the presence of the methoxypropyl group. These structural features contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

Molecular Formula

C20H23N3O3

Molecular Weight

353.4 g/mol

IUPAC Name

N-(1H-indol-4-yl)-1-(3-methoxypropyl)-4,6-dimethyl-2-oxopyridine-3-carboxamide

InChI

InChI=1S/C20H23N3O3/c1-13-12-14(2)23(10-5-11-26-3)20(25)18(13)19(24)22-17-7-4-6-16-15(17)8-9-21-16/h4,6-9,12,21H,5,10-11H2,1-3H3,(H,22,24)

InChI Key

SRBOOLKKTCICEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1CCCOC)C(=O)NC2=CC=CC3=C2C=CN3)C

Origin of Product

United States

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